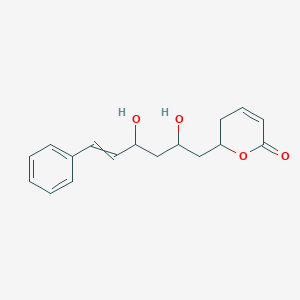
Cryptomoscatone D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryptomoscatone D2 is a natural product found in Cryptocarya moschata and Cryptocarya mandioccana with data available.
Mécanisme D'action
Cryptomoscatone D2 is a naturally occurring compound that has been identified as a potent G2 checkpoint inhibitor . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the G2 checkpoint in the cell cycle . This checkpoint plays a crucial role in maintaining the integrity of the cell’s DNA before it enters mitosis. If DNA damage is detected, the cell cycle is halted at the G2 checkpoint to allow for repair .
Mode of Action
This compound acts by inhibiting the G2 checkpoint, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis . This inhibition is achieved through the compound’s interaction with protein phosphorylation, specifically by inhibiting checkpoint kinases or phosphatases .
Biochemical Pathways
The G2 checkpoint is part of a signal transduction pathway that links DNA damage sensors to the mitosis-inducing kinase CDK1 . When DNA damage is detected, the PIKK family members ATM and ATR are activated, which then phosphorylate a variety of downstream targets, including the effector kinases Chk1 and Chk2. These kinases phosphorylate and inactivate CDC25C, preventing it from dephosphorylating and activating CDK1 . By inhibiting this pathway, this compound disrupts the cell’s ability to halt the cell cycle and repair DNA damage.
Result of Action
The inhibition of the G2 checkpoint by this compound can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents, particularly in cells lacking p53 function . It should be noted that these compounds can be toxic to unirradiated cells at checkpoint inhibitory concentrations .
Analyse Biochimique
Biochemical Properties
Cryptomoscatone D2 plays a significant role in biochemical reactions, particularly in the G2 phase of the cell cycle . It interacts with various enzymes and proteins to exert its effects. For instance, it has been found to inhibit the function of checkpoint kinases, which are crucial for cell cycle regulation . This interaction disrupts the normal progression of the cell cycle, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents, particularly in cells lacking p53 function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets protein phosphorylation by inhibiting checkpoint kinases or phosphatases . This interaction disrupts the normal progression of the cell cycle, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis .
Propriétés
IUPAC Name |
2-(2,4-dihydroxy-6-phenylhex-5-enyl)-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOIZFMLWZVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Cryptomoscatone D2 and where is it found?
A1: this compound is a natural product belonging to the 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones family. It was first isolated from the bark of the Cryptocarya moschata tree, a member of the Lauraceae family. []
Q2: What are the reported biological activities of this compound?
A2: this compound has been identified as a G2 checkpoint inhibitor. [] The G2 checkpoint plays a crucial role in the cell cycle, ensuring DNA integrity before the cell proceeds to mitosis. Disruption of this checkpoint can lead to uncontrolled cell division. []
Q3: Have there been any successful total syntheses of this compound?
A4: Yes, several research groups have reported successful total syntheses of this compound. One approach utilized a Horner–Wadsworth–Emmons reaction, Brown’s asymmetric allylation, and ring-closing metathesis. [] Another strategy employed two consecutive Maruoka asymmetric allylation reactions and a ring-closing metathesis as key steps. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

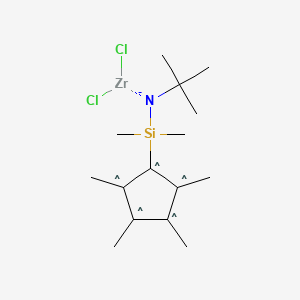
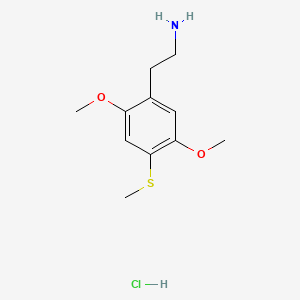
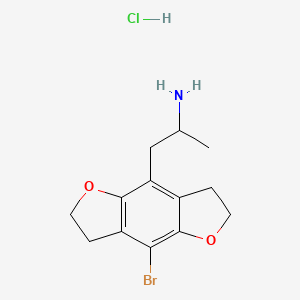
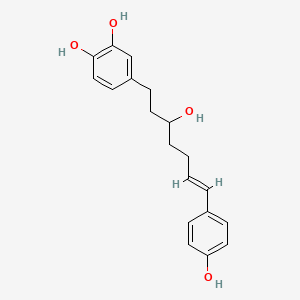
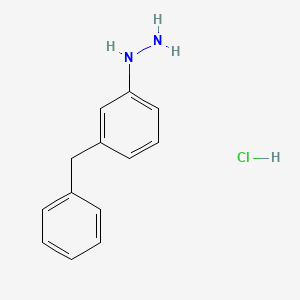
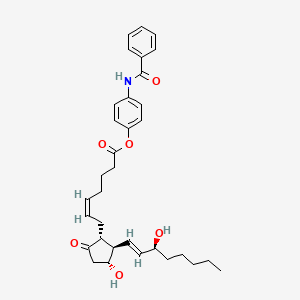
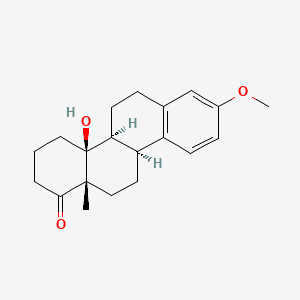
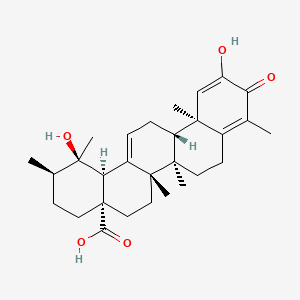
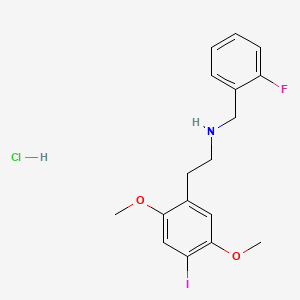
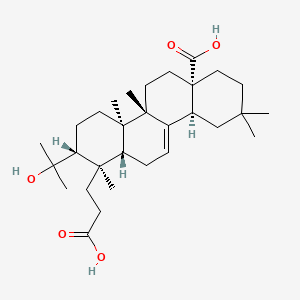
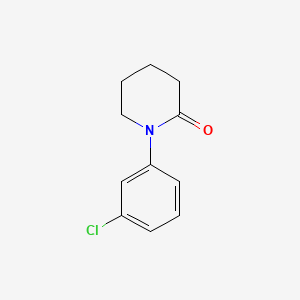
![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)
